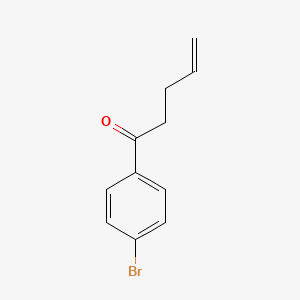

1-(4-Bromophenyl)pent-4-en-1-one

Description

1-(4-Bromophenyl)pent-4-en-1-one is a brominated aromatic ketone featuring a pent-4-en-1-one backbone substituted with a 4-bromophenyl group at the carbonyl position. This compound is of interest in synthetic organic chemistry due to its utility as a precursor for pharmaceuticals, agrochemicals, and functional materials. Its synthesis typically involves α-allylation of carbonyl compounds, as demonstrated in a recent study where it was prepared via a transition-metal-free method using allyltrimethylsilane, yielding 51% after purification . The presence of the bromine atom enhances its reactivity in cross-coupling reactions, while the α,β-unsaturated ketone moiety allows for further functionalization through conjugate additions or cycloadditions.

Properties

IUPAC Name |

1-(4-bromophenyl)pent-4-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h2,5-8H,1,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCKLFJMCKAXJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Bromophenyl)pent-4-en-1-one can be achieved through several routes:

Using Allylmagnesium Bromide: This method involves the reaction of allylmagnesium bromide with para-bromophenacyl bromide in the presence of 2,2’-azobis(isobutyronitrile) in benzene.

Oxalyl Dichloride Method: Another approach uses oxalyl dichloride, dimethyl sulfoxide, and triethylamine in dichloromethane at low temperatures.

Manganese (IV) Oxide Method: This method involves the oxidation of the corresponding alcohol using manganese (IV) oxide in dichloromethane.

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Bromophenyl)pent-4-en-1-one undergoes various chemical reactions:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Bromophenyl)pent-4-en-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)pent-4-en-1-one involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Reactivity

The following compounds share structural motifs with 1-(4-Bromophenyl)pent-4-en-1-one but differ in substituents, backbone length, or functional groups:

Key Observations:

- Electron-Withdrawing Groups : Bromine and fluorine substituents (e.g., in 1-(4-Bromo-2-fluorophenyl)pentan-1-one) enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks .

- Conjugation Effects : The α,β-unsaturated ketone in 1-(4-Bromophenyl)pent-4-en-1-one enables conjugate additions, unlike saturated analogs like 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid .

- Steric and Electronic Modulation : The pyrrolidin-1-yl group in compound 1i introduces steric hindrance and basicity, altering reactivity in amidation pathways .

Physicochemical Properties

- Density : Cyclopropane derivatives (e.g., 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid) exhibit higher densities (~1.67 g/cm³) due to ring strain .

- Polarity : Hydroxyphenyl-substituted ketones (e.g., 4.25a) have increased polarity, affecting solubility in polar solvents .

- Thermal Stability: Brominated aromatics generally show higher thermal stability compared to non-halogenated analogs .

Biological Activity

1-(4-Bromophenyl)pent-4-en-1-one is an organic compound that has garnered attention for its potential biological activities. As a synthetic intermediate, it plays a crucial role in the development of various pharmaceuticals and fine chemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

1-(4-Bromophenyl)pent-4-en-1-one has the following chemical structure:

- Molecular Formula : CHBrO

- Molecular Weight : 243.11 g/mol

- CAS Number : 76173-08-5

The compound features a brominated phenyl ring and a ketone functional group, which influence its reactivity and interactions with biological targets.

The biological activity of 1-(4-Bromophenyl)pent-4-en-1-one is primarily attributed to its ability to interact with various biomolecules. The bromine atom and the ketone group are significant in mediating these interactions. The compound's reactivity allows it to participate in nucleophilic substitution reactions, potentially affecting enzyme activity and receptor binding.

Pharmacological Studies

Research indicates that 1-(4-Bromophenyl)pent-4-en-1-one exhibits several pharmacological activities:

- Antimicrobial Activity : Studies have shown that compounds similar to 1-(4-Bromophenyl)pent-4-en-1-one possess antimicrobial properties, suggesting potential applications in treating infections .

- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapy .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(4-Bromophenyl)pent-4-en-1-one, it is essential to compare it with structurally related compounds:

Case Studies and Research Findings

Several studies have investigated the biological activity of brominated compounds similar to 1-(4-Bromophenyl)pent-4-en-1-one:

- Antimicrobial Studies : A study highlighted the effectiveness of brominated compounds against various bacterial strains, indicating that structural modifications can enhance their antimicrobial efficacy .

- Cytotoxicity Assays : In vitro assays revealed that certain derivatives demonstrated significant cytotoxic effects against breast cancer cells, suggesting a potential pathway for therapeutic development .

- Enzyme Inhibition : Research on related compounds showed that they could inhibit key enzymes involved in metabolic pathways, which may provide insights into the mechanism of action for 1-(4-Bromophenyl)pent-4-en-1-one .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.